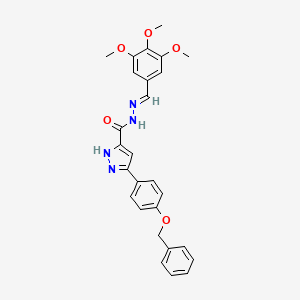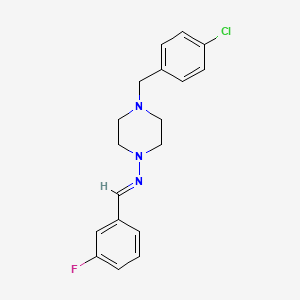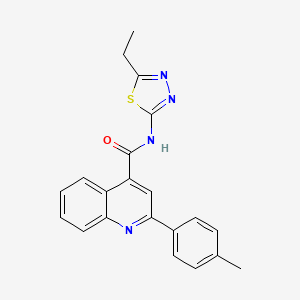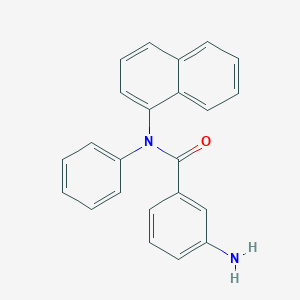
5-(4-(Benzyloxy)phenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyloxyphenyl group, and a trimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Benzyloxyphenyl Group: This step involves the reaction of the pyrazole intermediate with benzyloxyphenyl halides under basic conditions.
Formation of the Trimethoxybenzylidene Moiety: The final step involves the condensation of the pyrazole intermediate with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases that are involved in cell signaling pathways.
Pathways Involved: Inhibition of these enzymes can lead to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-thiol
- 5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 5-(4-(Benzyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzylidene moiety, in particular, is known to enhance its biological activity, making it a promising candidate for further research and development.
Properties
CAS No. |
302918-62-3 |
|---|---|
Molecular Formula |
C27H26N4O5 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O5/c1-33-24-13-19(14-25(34-2)26(24)35-3)16-28-31-27(32)23-15-22(29-30-23)20-9-11-21(12-10-20)36-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3,(H,29,30)(H,31,32)/b28-16+ |
InChI Key |
BRENBTCPWHCYMG-LQKURTRISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664810.png)

![2,5-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11664818.png)
![N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B11664822.png)
![N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide](/img/structure/B11664828.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B11664843.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664847.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]acetohydrazide](/img/structure/B11664849.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664861.png)

![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11664864.png)

![ethyl 4-(3-{(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11664868.png)

